Gelation Delay of Deoxyhemoglobin S: Cajaminose vs. Untreated Control
Cajaminose at concentrations of 0.01–0.1% (w/v) produced a measurable delay in gel formation of deoxygenated sickle hemoglobin compared with untreated hemoglobin S samples from the same patient blood donors [1]. This gelation delay is mechanistically significant because the delay time is recognized as a critical variable determining whether sickling occurs before erythrocytes transit the microvasculature [2]. In contrast, phenylalanine—the predominant antisickling agent in Cajanus cajan seed extract—inhibits gelation through a solubility-enhancement mechanism rather than kinetic delay of nucleation [3].
| Evidence Dimension | Delay of deoxyhemoglobin S gelation |
|---|---|
| Target Compound Data | Cajaminose 0.01–0.1% (w/v): observable delay in gel formation |
| Comparator Or Baseline | Untreated deoxyhemoglobin S from sickle cell anaemia patients: no delay (baseline gelation kinetics) |
| Quantified Difference | Qualitative delay reported; quantitative delay time not specified in the primary publication but deemed biologically meaningful by the authors |
| Conditions | In vitro gelation assay using blood samples from patients with sickle cell anaemia; cajaminose isolated from pigeon pea (Cajanus cajan) seeds [1] |
Why This Matters
Demonstrates that purified cajaminose directly interferes with HbS polymerization nucleation kinetics—a mechanism orthogonal to phenylalanine's solubility-based inhibition—supporting its use as a reference standard in mechanistic antisickling research where gelation delay is the primary endpoint.
- [1] Iwu MM, Igboko AO, Onwubiko H, Ndu UE. Effect of cajaminose from Cajanus cajan on gelation and oxygen affinity of sickle cell haemoglobin. J Ethnopharmacol. 1988;23(1):99-104. PMID: 3419206. View Source
- [2] Hofrichter J, Ross PD, Eaton WA. Kinetics and mechanism of deoxyhemoglobin S gelation: a new approach to understanding sickle cell disease. Proc Natl Acad Sci U S A. 1974;71(12):4864-8. View Source
- [3] Noguchi CT, Schechter AN. Effects of amino acids on gelation kinetics and solubility of sickle hemoglobin. Biochem Biophys Res Commun. 1977;74(2):637-42. View Source
